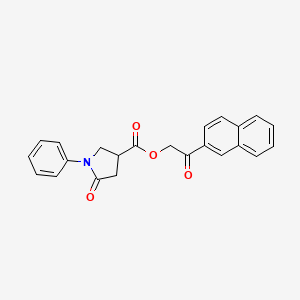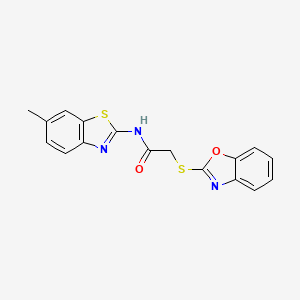![molecular formula C18H15FN4S B10877739 5-ethyl-3-[(4-fluorobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10877739.png)
5-ethyl-3-[(4-fluorobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-ethyl-3-[(4-fluorobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound that belongs to the class of triazinoindoles. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The structure of this compound includes an indole ring fused with a triazine ring, along with an ethyl group and a 4-fluorobenzylsulfanyl substituent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-3-[(4-fluorobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 4-fluorobenzyl chloride with 5-ethyl-3-mercapto-1,2,4-triazino[5,6-b]indole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Additionally, the use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-ethyl-3-[(4-fluorobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2 and 3 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
5-ethyl-3-[(4-fluorobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 5-ethyl-3-[(4-fluorobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with specific molecular targets. For instance, it may act as an iron chelator, binding to ferrous ions and disrupting cellular processes that depend on iron . This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound may also interact with other cellular pathways, such as those involved in DNA synthesis and repair.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-ethyl-3-mercapto-1,2,4-triazino[5,6-b]indole
- 4-fluorobenzyl chloride
- VLX600 (an iron chelator)
Uniqueness
5-ethyl-3-[(4-fluorobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole is unique due to its specific combination of functional groups and its potential to act as a selective iron chelator. Unlike some other iron chelators, this compound selectively binds to ferrous ions, which can be advantageous in targeting cancer cells with high iron requirements .
Propriétés
Formule moléculaire |
C18H15FN4S |
|---|---|
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
5-ethyl-3-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazino[5,6-b]indole |
InChI |
InChI=1S/C18H15FN4S/c1-2-23-15-6-4-3-5-14(15)16-17(23)20-18(22-21-16)24-11-12-7-9-13(19)10-8-12/h3-10H,2,11H2,1H3 |
Clé InChI |
MHDLYOYAZWQOPR-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-aminophenyl)sulfanyl]-N-(2,4-dibromo-6-methylphenyl)acetamide](/img/structure/B10877657.png)

![2-({[(2,4-Dichlorophenyl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B10877667.png)
![2-[(4-Methoxyphenyl)amino]-4,6-diphenylpyridine-3-carbonitrile](/img/structure/B10877671.png)
![6-(4-bromophenyl)-3-(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B10877674.png)
![2-(4-{[4-(Ethoxycarbonyl)phenyl]carbamothioyl}piperazin-1-yl)-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B10877678.png)
![N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B10877696.png)
![5,12-bis(2-phenylmethoxyethyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B10877706.png)

![N-[3-(1,3-benzothiazol-2-ylamino)-1-(3-methoxyphenyl)-3-oxopropyl]benzamide](/img/structure/B10877711.png)
![(4Z)-1-(2-methoxyethyl)-4-{1-[(4-methoxyphenyl)amino]ethylidene}-5-phenylpyrrolidine-2,3-dione](/img/structure/B10877721.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(butan-2-yl)piperazine](/img/structure/B10877732.png)

![2-{(E)-[2-(2-methoxyphenyl)hydrazinylidene]methyl}-6-(prop-2-en-1-yl)phenol](/img/structure/B10877748.png)
